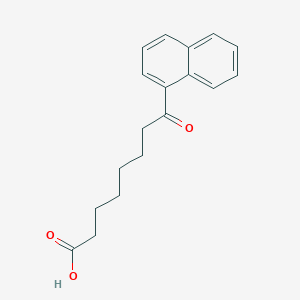

8-(1-Naphthyl)-8-oxooctanoic acid

Übersicht

Beschreibung

8-(1-Naphthyl)-8-oxooctanoic acid, also known as NANO-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) and has been shown to have promising therapeutic potential in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Iridium-Catalyzed Reactions : Research has shown that 1-naphthols, such as derivatives of 8-(1-naphthyl)-8-oxooctanoic acid, can efficiently couple with internal alkynes, leading to the selective production of 8-vinyl-1-naphthol derivatives. This synthesis involves cleavage of the C–H bond at the peri-position in the presence of an iridium catalyst system (Nishinaka et al., 2001).

- Reactions with Furan Derivatives : In studies involving the reaction of certain naphthyl-based compounds with acetic anhydride and sodium acetate, researchers found a variation in product yield depending on the substituents on the benzene ring, indicating the potential for chemical modifications and applications in synthetic chemistry (Horaguchi et al., 1982).

Applications in Biological Systems

- Study of Biological Systems : Derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), which are related to this compound, have been used for decades to study biological systems due to their environmentally sensitive fluorescent nature and ability to bind to hydrophobic pockets of proteins (Wang et al., 2019).

- Enzymatic Activity Visualization : Methods using 1-naphthyl phosphate as a substrate have been developed for the in vivo demonstration of acid phosphatase activity in plant rhizospheres, indicating the potential of naphthyl derivatives in biological and environmental research (Dinkelaker and Marschner, 1992).

Catalysis and Polymerization

- Nickel Catalysts in Polymerization : Research on nickel(II) α-diimine dibromide complexes incorporating 8-p-tolylnaphthylimino groups, related to the this compound structure, has demonstrated their use in ethylene polymerization. These catalysts lead to highly branched polyethylene, showcasing the potential of naphthyl derivatives in catalysis and materials science (Zhang et al., 2013).

Environmental and Analytical Applications

- Biodegradation of Naphthenic Acids : Studies on the biodegradation of naphthenic acids, which are structurally related to this compound, have revealed insights into their environmental impact and potential for remediation in water treatment processes (Clemente and Fedorak, 2005).

Photoreactivity and Crystallography

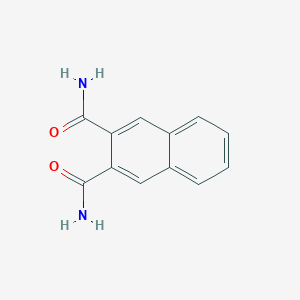

- Photodimerization Studies : Research involving 1,8-naphthalenedicarboxylic acid, a compound related to this compound, has been used to investigate photodimerization reactions in crystallography and material science (Varshney et al., 2002).

Eigenschaften

IUPAC Name |

8-naphthalen-1-yl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKWZXDDSWWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630254 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101743-46-8 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

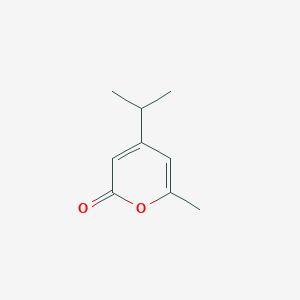

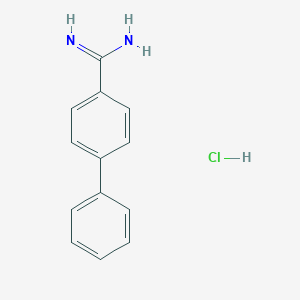

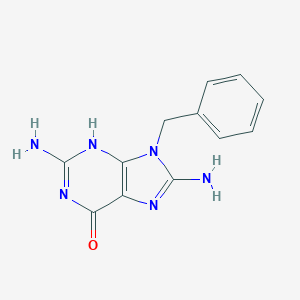

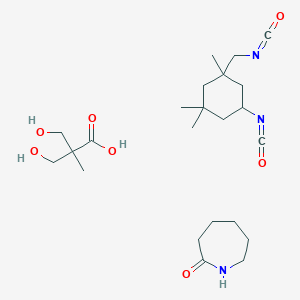

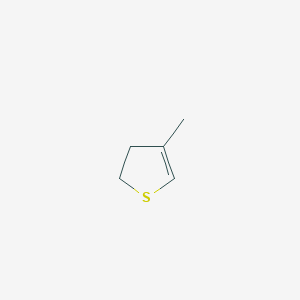

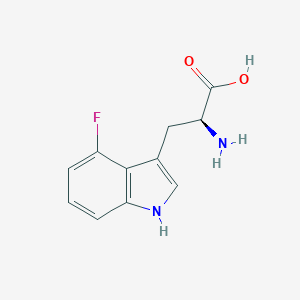

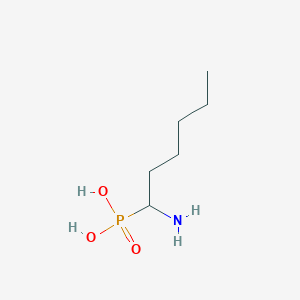

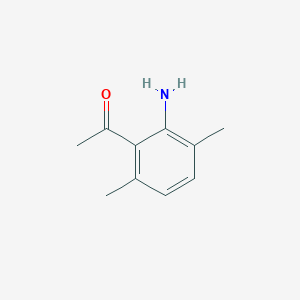

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.